molecular formula C14H12ClFN2O2 B8430889 N-(1-(3-Chlorophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

N-(1-(3-Chlorophenyl)ethyl)-5-fluoro-2-nitrobenzenamine

Cat. No.: B8430889
M. Wt: 294.71 g/mol
InChI Key: IJIUFADWOOKCIJ-UHFFFAOYSA-N
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Description

N-(1-(3-Chlorophenyl)ethyl)-5-fluoro-2-nitrobenzenamine is a useful research compound. Its molecular formula is C14H12ClFN2O2 and its molecular weight is 294.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12ClFN2O2

Molecular Weight

294.71 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-5-fluoro-2-nitroaniline

InChI

InChI=1S/C14H12ClFN2O2/c1-9(10-3-2-4-11(15)7-10)17-13-8-12(16)5-6-14(13)18(19)20/h2-9,17H,1H3

InChI Key

IJIUFADWOOKCIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC2=C(C=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)ethanamine (553 mg, 3.55 mmol), 2,4-difluoronitrobenzene (565 mg, 3.55 mmol) and N,N-diisopropylethylamine (918 mg, 7.10 mmol) were stirred at room temperature in dry acetonitrile (20 mL) for 6 h. The solvent was evaporated and the residue was dissolved in dichloromethane and washed with water. The dichloromethane was evaporated to collect the title compound (600 mg, 57% yield). 1H NMR (400 MHz, CDCl3): δ 8.49 (s, 1H), 8.23 (m, 1H), 7.04 (m, 4H), 6.36 (t, 1H), 6.22 (d, 1H), 4.56 (m, 1H), 1.64 (d, 3H); MS (ESI) m/z: Calculated for C14H13ClFN2O2: 295.06; Observed: 295.0 (M++1).
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

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